![molecular formula C9H8Cl2FNO3S2 B14004437 S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate CAS No. 35685-69-9](/img/structure/B14004437.png)
S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of dichloro, dimethylcarbamoylsulfanyl, and benzenesulfonyl fluoride groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 3,5-dichlorobenzoyl chloride from 3,5-dichlorobenzoic acid using thionyl chloride . This intermediate is then reacted with dimethylcarbamoyl chloride in the presence of a base such as pyridine to introduce the dimethylcarbamoylsulfanyl group . Finally, the benzenesulfonyl fluoride group is introduced through a reaction with sulfur tetrafluoride under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated systems to ensure precision and safety. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dichloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The dichloro groups can be involved in oxidation-reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Applications De Recherche Scientifique
3,5-dichloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-dichloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition . This interaction disrupts the normal function of the enzyme, which can be exploited in various therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-dichlorobenzoyl chloride: Shares the dichloro and benzoyl groups but lacks the sulfonyl fluoride and dimethylcarbamoylsulfanyl groups.
4-(dimethylcarbamoylsulfanyl)benzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
Uniqueness
3,5-dichloro-4-(dimethylcarbamoylsulfanyl)benzenesulfonyl fluoride is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity. The presence of both sulfonyl fluoride and dimethylcarbamoylsulfanyl groups makes it particularly valuable in medicinal chemistry for enzyme inhibition studies .
Propriétés
Numéro CAS |
35685-69-9 |
|---|---|
Formule moléculaire |
C9H8Cl2FNO3S2 |
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
S-(2,6-dichloro-4-fluorosulfonylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C9H8Cl2FNO3S2/c1-13(2)9(14)17-8-6(10)3-5(4-7(8)11)18(12,15)16/h3-4H,1-2H3 |
Clé InChI |
JIKHIWPLFQIXIN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)SC1=C(C=C(C=C1Cl)S(=O)(=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylbenzene](/img/structure/B14004354.png)
![4-amino-6-hydrazinyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004359.png)
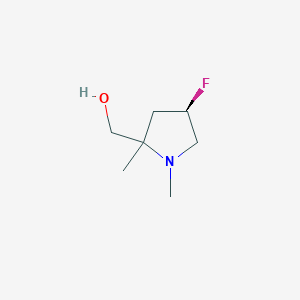
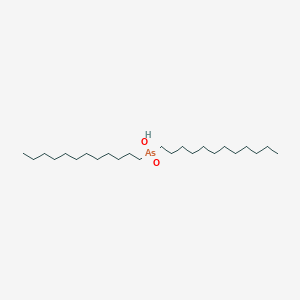
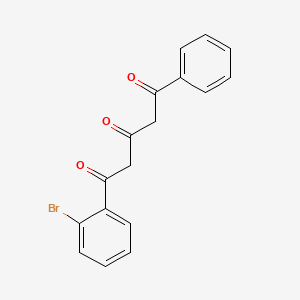
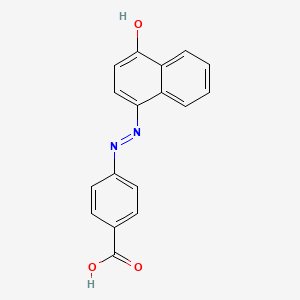
![[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea](/img/structure/B14004399.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide](/img/structure/B14004409.png)
![1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane](/img/structure/B14004412.png)
![2-benzyl-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14004423.png)
![2-Amino-3-[4-(dimethylamino)phenyl]-3-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14004427.png)
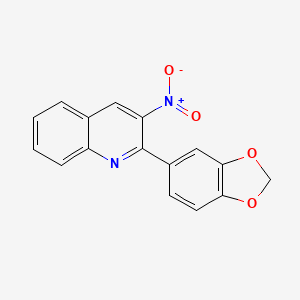

![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
